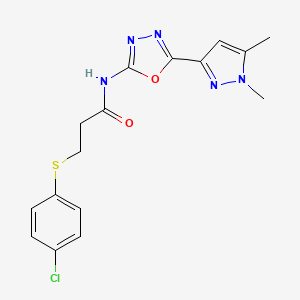

4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

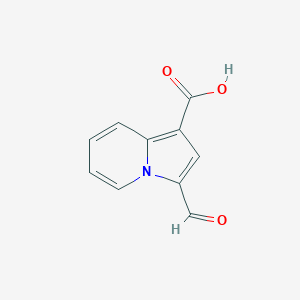

The compound “4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione” belongs to the class of quinazoline and quinazolinone derivatives. These compounds are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a fused two-ring system, consisting of a benzene ring and a pyrimidine ring . The specific molecular structure of “4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione” is not provided in the retrieved papers.Chemical Reactions Analysis

Quinazolinone derivatives exhibit various chemical reactions, including the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction . The specific chemical reactions of “4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione” are not mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory activities. A study designed to synthesize quinazoline-4-one/4-thione derivatives based on their pharmacophoric model demonstrated that modifications retaining the fundamental structural features for activity resulted in compounds with significant antimicrobial, analgesic, and anti-inflammatory properties. Some of these derivatives showed promising activity against microbes and were effective against both pain and inflammation, indicating their potential as a source for the development of compounds with these activities Dash, B., Dash, S., Laloo, D., & Medhi, C. (2017).

Cardiovascular Applications

Certain quinazoline derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), which is a key enzyme in the cardiovascular system. The modification of quinazoline derivatives to include compact and hydrophobic substituents at specific positions resulted in compounds with significant inhibitory activity toward cGMP-PDE, leading to the relaxation of porcine coronary arteries. This suggests their potential application in dilating coronary arteries and managing cardiovascular diseases Takase, Y., Saeki, T., Watanabe, N., Adachi, H., Souda, S., & Saito, I. (1994).

Antiviral Applications

Quinazoline derivatives have also been explored for their antiviral properties. A series of quinazoline-4(3H)-ones were synthesized and evaluated for their cytotoxicity and antiviral activity against a range of viruses, including herpes simplex virus-1 and -2, vaccinia virus, and others. Some compounds demonstrated better antiviral activity against the tested viruses, highlighting the potential of quinazoline derivatives in antiviral therapy Kumar, K., Ganguly, S., Veerasamy, R., & De Clercq, E. (2010).

Anticancer Applications

Research into quinazoline derivatives has also extended to anticancer applications. Novel quinazoline derivatives with substituted quinoxalindione were synthesized and evaluated for their cytotoxic activity against cancer cell lines, including MCF-7 and HeLa. The compounds showed varying degrees of cytotoxic activity, indicating their potential as anticancer agents Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Khajouei, M. R., & Hassanzadeh, F. (2018).

Wirkmechanismus

Target of Action

The primary targets of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially control the rate of glucose absorption and manage blood sugar levels .

Mode of Action

The compound interacts with its targets (α-amylase and α-glucosidase enzymes) through different types of intermolecular interactions in the pocket site of these enzymes . This interaction inhibits the activity of the enzymes, thereby slowing down the breakdown of carbohydrates and the subsequent absorption of glucose into the bloodstream .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate metabolism pathway. Specifically, it slows down the breakdown of complex carbohydrates into simple sugars, thereby reducing the rate at which glucose is absorbed into the bloodstream . This can help manage blood sugar levels, particularly in individuals with diabetes .

Result of Action

The compound exhibits moderate inhibitory activity against α-amylase and/or α-glucosidase enzymes . This results in a slower breakdown of carbohydrates and a reduced rate of glucose absorption, which can help manage blood sugar levels . In addition, the compound has shown cytotoxic effects in the Artemia salina assay, indicating potential anticancer properties .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione involves the reaction of 2-aminobenzonitrile with 3-(benzyl(methyl)amino)propylamine followed by cyclization with carbon disulfide and subsequent reduction with sodium borohydride.", "Starting Materials": [ "2-aminobenzonitrile", "3-(benzyl(methyl)amino)propylamine", "carbon disulfide", "sodium borohydride" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with 3-(benzyl(methyl)amino)propylamine in the presence of a suitable solvent and a catalyst to form the intermediate 4-((3-(benzyl(methyl)amino)propyl)amino)benzonitrile.", "Step 2: Carbon disulfide is added to the reaction mixture and the resulting mixture is heated to promote cyclization to form the intermediate 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2-thiol.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the thiol group to a thione group, forming the final product 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione.", "Step 4: The product is purified by standard techniques such as column chromatography or recrystallization." ] } | |

CAS-Nummer |

440334-15-6 |

Molekularformel |

C19H22N4S |

Molekulargewicht |

338.47 |

IUPAC-Name |

4-[3-[benzyl(methyl)amino]propylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24) |

InChI-Schlüssel |

GPIYZTHSVVSFBY-UHFFFAOYSA-N |

SMILES |

CN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)

![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2985886.png)

![4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2985895.png)

![5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)

![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)

![2-[4-(Dimethylamino)pyridazin-3-yl]ethanol;hydrochloride](/img/structure/B2985905.png)